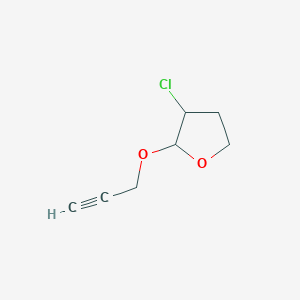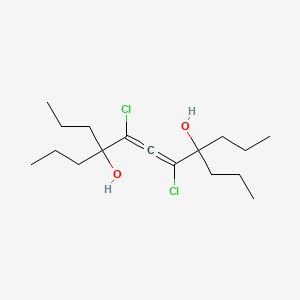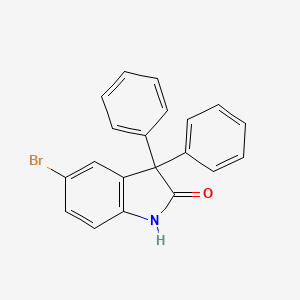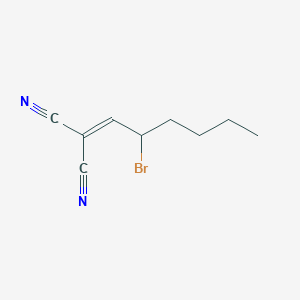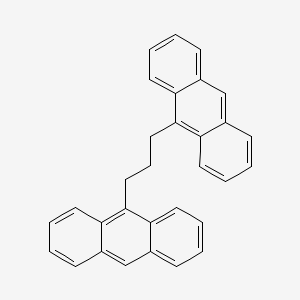
9,9'-(Propane-1,3-diyl)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(9-anthryl)propane is an organic compound characterized by the presence of two anthracene groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(9-anthryl)propane can be synthesized through several methods. One common approach involves the reduction of a mixture of 1,3-bis(9-anthryl)propan-1-one and 1,3-bis(9-anthryl)propan-1-ol using lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether . This method yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for 1,3-Bis(9-anthryl)propane are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(9-anthryl)propane undergoes various chemical reactions, including:
Photoisomerization: This compound can undergo enantioselective photoisomerization in the presence of specific matrices, such as poly(methyl-l-glutamate).
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions:
Photoisomerization: Typically involves light exposure and specific matrices to induce the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether are commonly used.
Major Products Formed:
Photoisomerization: Enantioselective isomers are formed.
Reduction: The reduction process yields 1,3-Bis(9-anthryl)propane with high purity.
Applications De Recherche Scientifique
1,3-Bis(9-anthryl)propane has several applications in scientific research:
Chemistry: Used in studies of photochemical and photophysical properties.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(9-anthryl)propane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique structural properties, which allow it to participate in various chemical reactions and interactions .
Comparaison Avec Des Composés Similaires
9-Anthraldehyde oxime: Another compound with anthracene groups, used in various synthetic applications.
1,2-Bis(9-anthryl)ethane: Similar in structure but with an ethane backbone instead of propane.
Uniqueness: 1,3-Bis(9-anthryl)propane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
Propriétés
Numéro CAS |
63934-10-1 |
|---|---|
Formule moléculaire |
C31H24 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
Clé InChI |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
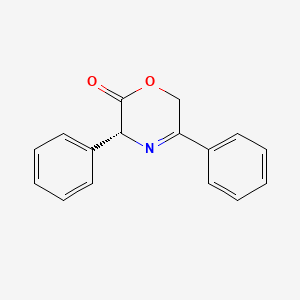
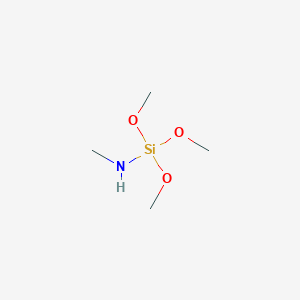

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
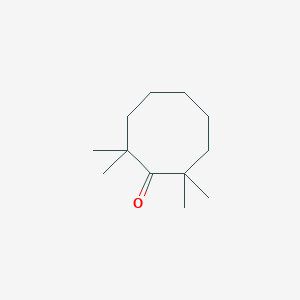
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

